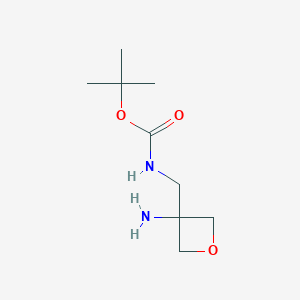

Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3-aminooxetan-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-4-9(10)5-13-6-9/h4-6,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEGJQVVIXYASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(COC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744259 | |

| Record name | tert-Butyl [(3-aminooxetan-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379322-06-1 | |

| Record name | tert-Butyl [(3-aminooxetan-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(3-aminooxetan-3-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl ((3-aminooxetan-3-yl)methyl)carbamate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate. This bifunctional molecule, featuring a reactive primary amine and a protected primary amine on a strained oxetane ring, has emerged as a valuable building block in medicinal chemistry. Its unique structural and physicochemical properties offer significant advantages in the design of novel therapeutics, particularly in the realm of kinase inhibitors. This guide will delve into the nuanced reactivity of the oxetane core, provide detailed synthetic considerations, and explore its strategic application in drug development, supported by established protocols and characterization data.

Introduction: The Rise of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered considerable attention in contemporary drug design. Historically underutilized due to perceived instability, recent advancements in synthetic methodologies have unlocked the potential of this strained heterocyclic system. The incorporation of an oxetane moiety into a drug candidate can profoundly and beneficially influence its physicochemical properties.[1] Notably, oxetanes can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby functional groups.[1] As a bioisostere for gem-dimethyl and carbonyl groups, the oxetane ring offers a unique tool to navigate and optimize the intricate landscape of drug-receptor interactions.[1]

This compound (Figure 1) is a prime exemplar of a modern oxetane-containing building block. Its structure combines the advantageous properties of the oxetane core with the synthetic versatility of orthogonally protected diamines. This guide will serve as a detailed resource for researchers looking to leverage this promising intermediate in their drug discovery programs.

Figure 1: Chemical Structure of this compound

Caption: Structure of the title compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final molecule.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The presence of the polar oxetane ring and the two amino groups, one of which is protected, results in a molecule with a balance of hydrophilic and lipophilic character.

| Property | Value | Source |

| CAS Number | 1379322-06-1 | ChemShuttle |

| Molecular Formula | C9H18N2O3 | BLDpharm |

| Molecular Weight | 202.25 g/mol | BLDpharm |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Storage Conditions | 2-8°C, protect from light | ChemicalBook[2] |

Note: Experimentally determined pKa, logP, and solubility data for this specific compound are not widely available in the public domain and would typically be determined in-house during drug development.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons of the oxetane ring (as doublets), and the methylene protons adjacent to the amino groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, and the unique signals for the carbons of the oxetane ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and carbamate, C=O stretching of the carbamate, and C-O-C stretching of the oxetane ring.

Synthesis and Reactivity

The synthesis of this compound requires a strategic approach to functionalize the 3-position of the oxetane ring and to selectively protect one of the two amino groups.

Synthetic Strategy

A plausible synthetic route, based on established methodologies for related compounds, is outlined below. This multi-step synthesis typically starts from a suitable oxetane precursor. A general process for the preparation of N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates has been described in the patent literature.[1]

Caption: A potential synthetic workflow.

Step-by-Step Methodology (Illustrative Protocol):

-

Carbamate Formation via Curtius Rearrangement:

-

To a solution of 3-(bromomethyl)oxetane-3-carboxylic acid in an inert solvent such as toluene, add triethylamine followed by diphenylphosphoryl azide (DPPA).

-

The reaction mixture is heated, and then tert-butanol is added to trap the isocyanate intermediate, forming the tert-butyl carbamate.[1]

-

-

Azide Displacement:

-

The resulting tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate is then reacted with sodium azide in a suitable solvent like DMF to introduce the azide functionality.

-

-

Reduction of the Azide:

-

The azide is subsequently reduced to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂, Pd/C) or using a reducing agent like triphenylphosphine followed by water (Staudinger reduction).

-

Reactivity and Stability Considerations

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the primary amine, the Boc-protected amine, and the oxetane ring.

-

The Primary Amine: The free primary amine is a nucleophilic center and can readily participate in a wide range of reactions, including acylation, alkylation, reductive amination, and sulfonylation. This allows for the straightforward coupling of this building block to other molecular scaffolds.

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a variety of reaction conditions, including those that are basic or nucleophilic. It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to reveal the second primary amine.

-

The Oxetane Ring: The 3,3-disubstituted oxetane ring in this molecule is generally more stable than monosubstituted oxetanes. It is typically stable under basic and reductive conditions. However, strong acidic conditions can promote ring-opening, a factor that must be carefully considered during the deprotection of the Boc group and in subsequent synthetic steps.

Applications in Drug Discovery

The unique properties of this compound make it a highly attractive building block for the synthesis of complex molecules with therapeutic potential.

Role as a Versatile Linker

The orthogonal protection of the two amino groups allows for the sequential introduction of different molecular fragments. This makes it an ideal linker for connecting a pharmacophore to a solubilizing group, a targeting moiety, or another pharmacophore in the design of dual-target drugs or proteolysis-targeting chimeras (PROTACs).

Incorporation into Kinase Inhibitors

The oxetane motif is increasingly being incorporated into the design of kinase inhibitors.[1] Its ability to act as a hydrogen bond acceptor and to modulate the physicochemical properties of the parent molecule can lead to improved potency, selectivity, and pharmacokinetic profiles. For example, the introduction of an oxetane can enhance solubility and reduce off-target effects by altering the pKa of nearby basic centers.

Caption: General workflow for incorporating the building block.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed and can cause skin and serious eye irritation.

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a stable, 3,3-disubstituted oxetane ring and orthogonally protected diamines provides medicinal chemists with a powerful tool to synthesize novel and complex molecules with improved physicochemical and pharmacological properties. A thorough understanding of its synthesis, reactivity, and stability is crucial for its successful application. As the demand for drug candidates with optimized properties continues to grow, the strategic use of innovative building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

- Google Patents. Process for the preparation of n-[3-(aminomethyl)

-

ResearchGate. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

Sources

An In-Depth Technical Guide to Tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of a Unique Structural Motif

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate, a seemingly simple molecule, represents a confluence of two strategically important structural features: the oxetane ring and the tert-butoxycarbonyl (Boc) protecting group. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, delineate a representative synthetic approach, and illuminate its applications as a valuable building block in the synthesis of complex pharmaceutical agents.

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has garnered significant interest in drug discovery.[1] Its incorporation into drug candidates can lead to improvements in key physicochemical properties.[2] Often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, the oxetane moiety can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity without a substantial increase in molecular weight.[3] The inherent polarity and three-dimensional structure of the oxetane ring allow medicinal chemists to "tune" the properties of a lead compound and explore new chemical space.[1][2]

Simultaneously, the presence of a Boc-protected amine offers a crucial handle for synthetic chemists. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, prized for its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[4] This allows for the selective unmasking of the primary amine for subsequent chemical elaboration, a critical feature in multi-step synthetic campaigns.[5] this compound thus serves as a bifunctional building block, presenting a free primary amine for initial coupling reactions while the other is masked for later-stage modifications.

Physicochemical and Structural Properties

The fundamental properties of a building block are critical to its effective use in synthesis. The defining characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₃ | (Calculated) |

| Molecular Weight | 216.28 g/mol | (Calculated) |

| CAS Number | 1379322-06-1 | |

| Appearance | Typically an oil or low-melting solid | (Inferred) |

| Canonical SMILES | C1C(OC1)(CN)CNC(=O)OC(C)(C)C | (Inferred) |

Structural Elucidation:

The molecule features a central, sp³-rich oxetane ring substituted at the 3-position with both an amino group and a methylamine group. One of the two primary amines is protected as a tert-butyl carbamate. This differential protection is key to its utility, allowing for selective reactions at the unprotected primary amine.

Synthesis and Characterization: A Representative Protocol

Experimental Protocol (Representative)

Disclaimer: This protocol is illustrative, based on general procedures for similar transformations, and has not been optimized for this specific compound.

Objective: To synthesize this compound from 3-(aminomethyl)oxetan-3-amine.

Materials:

-

3-(Aminomethyl)oxetan-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottomed flask charged with a magnetic stir bar, dissolve 3-(aminomethyl)oxetan-3-amine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Boc Anhydride: In a separate flask, prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 eq) in DCM. Add this solution dropwise to the stirred solution of the diamine over 30-60 minutes. Causality Note: Slow, dropwise addition and controlled stoichiometry are crucial to favor mono-protection and minimize the formation of the di-protected byproduct.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine. Causality Note: The aqueous washes remove unreacted starting materials, salts, and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product (typically an oil or semi-solid) should be purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the desired mono-protected product from unreacted diamine and the di-protected byproduct.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization (Expected)

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | A characteristic singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group). Signals for the oxetane ring protons (typically between 4.0-5.0 ppm) and the methylene protons adjacent to the amines. A broad singlet for the carbamate N-H. |

| ¹³C NMR | A signal at ~80 ppm for the quaternary carbon of the Boc group and ~28 ppm for the methyl carbons. Signals corresponding to the carbons of the oxetane ring and the aminomethyl group. A signal for the carbamate carbonyl at ~156 ppm. |

| Mass Spec (ESI+) | The expected [M+H]⁺ ion at m/z 217.15. |

Applications in Drug Development

The utility of this compound lies in its ability to serve as a versatile scaffold for building more complex molecules. The orthogonally protected diamine allows for a stepwise synthetic strategy.

-

Initial Coupling: The free primary amine can undergo a variety of coupling reactions, such as amide bond formation, reductive amination, or urea formation, to attach the oxetane moiety to a core structure.

-

Boc Deprotection: In a subsequent step, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the second primary amine.

-

Secondary Elaboration: This newly freed amine is then available for further functionalization, allowing for the introduction of a second pharmacophore or a solubilizing group.

This stepwise approach is invaluable in structure-activity relationship (SAR) studies, where chemists need to systematically vary different parts of a molecule.

Caption: Role as a building block in a multi-step synthesis workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, precautions should be based on compounds with similar functional groups.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong acids and oxidizing agents.

Conclusion

This compound is a strategically designed building block that offers significant advantages to the medicinal chemist. By combining the beneficial physicochemical properties of the oxetane ring with the synthetic flexibility of an orthogonally protected diamine, it provides a powerful tool for the creation of novel, sp³-rich drug candidates. Its logical design facilitates controlled, stepwise synthesis, enabling the systematic exploration of chemical space and the optimization of pharmacological profiles. As the demand for drug candidates with improved "drug-like" properties continues to grow, the application of such sophisticated building blocks will undoubtedly play an increasingly critical role in the future of pharmaceutical development.

References

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(48), 9052-9067. Although this paper does not mention the specific target molecule, it provides an authoritative overview of the use of oxetanes in medicinal chemistry. A direct URL is not available from the search results, but the article can be found in the specified journal and issue.

- Wipf, P., & Niu, D. (2019). Oxetanes in Drug Discovery Campaigns. PMC, NIH.

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 167. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 174. [Link]

-

Changzhou Extraordinary Pharmatech Co., Ltd. Product Center. [Link]

- Google Patents.

- Google Patents. US10717703B2 - Processes for the preparation of (S)

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. (PDF) Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. A specific peer-reviewed article containing the target molecule was not found, but this is an example of a source for characterization data. [Link]

- Stepan, A. F., et al. (2012). The oxetane motif in medicinal chemistry. Journal of Medicinal Chemistry, 55(7), 3414-3424. This reference provides a comprehensive review of the utility of oxetanes.

Sources

- 1. (Oxetanes) | BLDpharm [bldpharm.com]

- 2. 1379322-06-1 | this compound | Amides | Ambeed.com [ambeed.com]

- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. 1379322-06-1|this compound|BLD Pharm [classic.bldpharm.com]

An In-Depth Technical Guide to the Structure Elucidation of Tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate, a key building block in modern medicinal chemistry. The strategic incorporation of an oxetane ring, a motif of increasing importance in drug discovery, presents unique analytical challenges and opportunities.[1][2][3] This document moves beyond a simple listing of techniques, offering a deep dive into the causality behind experimental choices and data interpretation. It is designed for researchers, chemists, and drug development professionals who require a robust, self-validating methodology for confirming the chemical identity and purity of this and structurally related compounds.

Introduction: The Strategic Importance of a Disubstituted Oxetane

This compound (Molecular Formula: C₉H₁₈N₂O₃, Molecular Weight: 202.25 g/mol ) is a bifunctional molecule featuring a strained 3,3-disubstituted oxetane core. One substituent is a primary amine, a common pharmacophoric element, while the other is a methylene amine protected with a tert-butyloxycarbonyl (Boc) group.

The oxetane ring is no longer a chemical curiosity but a validated tool in drug design.[4] It serves as a polar, three-dimensional, and metabolically robust surrogate for less desirable functional groups like gem-dimethyl or carbonyl moieties.[3][5] Its presence can significantly enhance aqueous solubility, reduce lipophilicity, and modulate the pKa of nearby basic groups—all critical parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][3]

Given its role as a high-value intermediate, unambiguous confirmation of its structure is paramount. The following sections detail an integrated analytical workflow designed to provide an unassailable structural proof.

The Analytical Workflow: An Integrated Approach

The elucidation of this molecule relies on a synergistic combination of spectroscopic techniques. No single method is sufficient; instead, each provides a piece of the puzzle, and together they create a self-validating structural proof.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, mapping the carbon-hydrogen framework and confirming atom-to-atom connectivity. For this molecule, we predict a clear set of signals that, when combined, are unique to its structure.

¹H NMR Spectroscopy: Probing the Proton Environments

The causality behind ¹H NMR is the unique electronic environment of each proton, which dictates its resonance frequency (chemical shift).

-

Boc Group Protons: The nine protons of the tert-butyl group are chemically equivalent and shielded. They will produce a strong, sharp singlet peak, integrating to 9H.

-

Oxetane Protons: The four protons on the oxetane ring are diastereotopic due to the substitution at C3. This means they are chemically non-equivalent. We expect to see two distinct sets of signals, likely appearing as pairs of doublets (an AX system), integrating to 2H each. Their downfield shift is caused by the deshielding effect of the adjacent oxygen atom.

-

Methylene Bridge (-CH₂-) Protons: These two protons are adjacent to a stereocenter (C3 of the oxetane) and are also diastereotopic. They are expected to appear as a pair of doublets, or potentially a singlet if the chiral influence is minimal.

-

Amine Protons (-NH and -NH₂): The carbamate proton (-NH-) and the primary amine protons (-NH₂) will typically appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature, and they may exchange with D₂O, causing their signals to disappear.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Every unique carbon atom in the molecule will produce a distinct signal.

-

Boc Group Carbons: Two signals are expected: one for the quaternary carbon (~80 ppm) and one for the three equivalent methyl carbons (~28 ppm).[6]

-

Oxetane Carbons: The two equivalent methylene carbons (-CH₂-) of the oxetane ring will produce a signal around 75-80 ppm. The quaternary carbon (C3) will be further downfield.

-

Methylene Bridge Carbon: The carbon of the -CH₂- group connecting the oxetane to the carbamate nitrogen.

-

Carbamate Carbonyl (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the 155-157 ppm range.[6]

2D NMR Spectroscopy: The Self-Validating System

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for building a self-validating dataset.

-

HSQC: This experiment directly correlates each proton signal with the carbon signal to which it is attached. This unequivocally links the proton assignments to the carbon skeleton.

-

COSY: This experiment reveals proton-proton coupling networks. While limited in this molecule due to the prevalence of isolated spin systems, it would confirm the coupling between the diastereotopic protons on the oxetane ring.

| Technique | Predicted Chemical Shifts (δ, ppm) and Characteristics |

| ¹H NMR | ~ 4.5-4.7 (4H, m, Oxetane -CH₂-), ~ 3.4 (2H, s or d, -CH₂-NHBoc), ~ 5.0 (1H, br s, -NH-), ~ 1.8 (2H, br s, -NH₂), ~ 1.45 (9H, s, -C(CH₃)₃)[6] |

| ¹³C NMR | ~ 156.0 (C=O), ~ 79.5 (-C(CH₃)₃), ~ 77.0 (Oxetane -CH₂-), ~ 45.0 (Methylene Bridge -CH₂-), Quaternary Oxetane Carbon (C3), ~ 28.4 (-C(CH₃)₃)[6] |

Note: Predicted shifts are based on analogous structures and may vary based on solvent and experimental conditions.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d (CDCl₃) is a good first choice for non-polar to moderately polar compounds.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and 2D (HSQC, COSY) spectra on a spectrometer (e.g., 400 MHz or higher) following standard instrument protocols.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks | Semantic Scholar [semanticscholar.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Spectroscopic Characterization of Tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate, a key intermediate in contemporary drug discovery.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics of the molecule. The interpretations herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds.

Introduction

This compound (CAS No. 1379322-06-1) is a bifunctional molecule incorporating a reactive primary amine and a protected amine in the form of a tert-butoxycarbonyl (Boc) group, all centered around a strained oxetane ring. This unique combination of features makes it a valuable building block in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for tracking its incorporation in subsequent synthetic steps. This guide serves to provide a baseline understanding of its spectral properties.

Molecular Structure and Predicted Spectroscopic Features

The structural attributes of this compound dictate its spectroscopic signature. The molecule consists of a central quaternary carbon within the oxetane ring, bonded to a methylene group, an amino group, and the two oxygen-linked carbons of the ring. The methylene group is further attached to a Boc-protected amine.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the methylene protons, the oxetane ring protons, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.2 | Multiplet | 4H | Oxetane ring protons (-CH₂-O-) |

| ~3.4 | Singlet (broad) | 2H | Methylene protons (-C-CH₂-NHBoc) |

| ~2.0 (variable) | Singlet (broad) | 2H | Primary amine protons (-NH₂) |

| ~1.45 | Singlet | 9H | tert-butyl protons (-C(CH₃)₃) |

| ~5.0 (variable) | Singlet (broad) | 1H | Carbamate proton (-NH-) |

Rationale for Assignments:

-

Oxetane Protons: The protons on the carbons adjacent to the oxygen in the oxetane ring are expected to be the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom.

-

Methylene Protons: The methylene protons adjacent to the carbamate nitrogen will appear as a singlet due to the absence of adjacent protons for coupling.

-

Amine Protons: The chemical shifts of the primary amine and carbamate protons are highly dependent on the solvent and concentration and will likely appear as broad singlets.

-

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a characteristic sharp singlet, typically around 1.45 ppm.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | Carbonyl carbon (C=O) of the carbamate |

| ~80 | Quaternary carbon of the tert-butyl group (-C(CH₃)₃) |

| ~75 | Oxetane ring carbons (-CH₂-O-) |

| ~55 | Central quaternary carbon of the oxetane ring |

| ~45 | Methylene carbon (-C-CH₂-NHBoc) |

| ~28 | Methyl carbons of the tert-butyl group (-C(CH₃)₃) |

Rationale for Assignments:

-

Carbonyl Carbon: The carbonyl carbon of the carbamate is the most deshielded, appearing at the lowest field.[3]

-

Tert-butyl Carbons: The quaternary and methyl carbons of the tert-butyl group have characteristic chemical shifts around 80 ppm and 28 ppm, respectively.[3]

-

Oxetane Carbons: The carbons of the oxetane ring will be influenced by the ring strain and the electronegative oxygen, with the carbons adjacent to the oxygen appearing at a lower field.

-

Methylene Carbon: The methylene carbon will be found in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₉H₁₈N₂O₃), the expected molecular weight is approximately 202.25 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

-

[M-56]⁺: Loss of isobutylene from the tert-butyl group is a very common fragmentation pathway for Boc-protected amines.

-

[M-100]⁺: Loss of the entire Boc group.

-

[M-15]⁺: Loss of a methyl group from the tert-butyl group.

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary amine (-NH₂) and Carbamate (-NH-) |

| 2975-2950 | C-H stretch (asymmetric) | Aliphatic (tert-butyl, methylene, oxetane) |

| 2870-2850 | C-H stretch (symmetric) | Aliphatic (tert-butyl, methylene, oxetane) |

| ~1700 | C=O stretch | Carbamate carbonyl |

| ~1520 | N-H bend | Carbamate |

| 1250 & 1160 | C-O stretch | Carbamate |

| ~980 | C-O-C stretch | Oxetane ring |

Rationale for Assignments:

-

N-H Stretch: The presence of both a primary amine and a secondary amine (carbamate) will result in characteristic N-H stretching vibrations in the 3400-3200 cm⁻¹ region.[4]

-

C=O Stretch: The carbonyl group of the carbamate will exhibit a strong absorption band around 1700 cm⁻¹.[4][5]

-

C-O-C Stretch: The strained ether linkage of the oxetane ring is expected to have a characteristic C-O-C stretching vibration around 980 cm⁻¹.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization (ESI) for molecular ion confirmation or Electron Ionization (EI) for fragmentation analysis).

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable mass range.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) and acquire a sufficient number of scans.

-

Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂, H₂O).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. The predicted NMR, MS, and IR data, along with the provided rationales and experimental protocols, serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this important chemical intermediate. The presented information is intended to aid in the confirmation of its structure and purity, thereby ensuring the integrity of subsequent research and development activities.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-((3-aminophenyl)methyl)carbamate. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate. Retrieved from [Link]

-

mzCloud. (n.d.). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

Sources

The Strategic Deployment of tert-Butyl ((3-Aminooxetan-3-yl)methyl)carbamate: A Constrained Diamine Building Block in Modern Drug Discovery

Abstract

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to spatially constrained molecular building blocks. Among these, tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate has emerged as a pivotal architectural element. This technical guide delves into the synthesis, unique physicochemical properties, and strategic applications of this constrained diamine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its value in contemporary drug discovery. We will explore the causal relationships behind its synthetic route, the self-validating nature of its application, and provide detailed, field-proven protocols for its utilization.

Introduction: The Imperative for Conformational Constraint in Drug Design

The principle of conformational restriction is a cornerstone of modern medicinal chemistry. By rigidifying a molecule's structure, we can pre-organize it for optimal interaction with its biological target, thereby reducing the entropic penalty of binding and often leading to a significant increase in potency and selectivity.[1][2] Conformationally restricted diamines are particularly valuable scaffolds, offering defined vectors for the spatial arrangement of pharmacophoric elements.[2]

The oxetane ring, a four-membered cyclic ether, has garnered immense interest in drug discovery due to its unique physicochemical properties. It is a low molecular weight, polar, and three-dimensional motif that can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][3][4] Critically, the oxetane's inductive electron-withdrawing effect can significantly modulate the basicity of adjacent amines, a property that is frequently exploited to fine-tune drug-like properties.[4]

This compound (CAS: 1379322-06-1) ingeniously combines the conformational rigidity of the 3,3-disubstituted oxetane core with the synthetic versatility of a mono-Boc-protected 1,3-diamine. This unique architecture provides a pre-organized scaffold that can significantly impact the biological activity and pharmacokinetic profile of a drug candidate.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

The synthesis of the title compound can be envisioned through a convergent route, leveraging the reactivity of oxetan-3-one.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Cyano-3-(dibenzylamino)oxetane

-

To a solution of oxetan-3-one (1.0 eq) and dibenzylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-cyano-3-(dibenzylamino)oxetane.

Step 2: Synthesis of 3-(Aminomethyl)-3-(dibenzylamino)oxetane

-

To a solution of 3-cyano-3-(dibenzylamino)oxetane (1.0 eq) in anhydrous tetrahydrofuran, add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting suspension and wash the solid with tetrahydrofuran.

-

Concentrate the filtrate under reduced pressure to yield 3-(aminomethyl)-3-(dibenzylamino)oxetane, which can be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl ((3-(dibenzylamino)oxetan-3-yl)methyl)carbamate

-

To a solution of 3-(aminomethyl)-3-(dibenzylamino)oxetane (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl ((3-(dibenzylamino)oxetan-3-yl)methyl)carbamate.

Step 4: Synthesis of this compound

-

To a solution of tert-butyl ((3-(dibenzylamino)oxetan-3-yl)methyl)carbamate (1.0 eq) in methanol, add palladium on carbon (10 wt. %).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Physicochemical Properties and Characterization

The unique arrangement of the oxetane ring and the two amino groups imparts distinct physicochemical properties to this building block.

| Property | Predicted Value/Characteristic | Rationale and Impact in Drug Design |

| Molecular Weight | 202.25 g/mol | Low molecular weight contributes favorably to ligand efficiency. |

| pKa (of the free amine) | ~7.5 - 8.5 | The electron-withdrawing nature of the oxetane oxygen significantly reduces the basicity of the primary amine compared to an acyclic analogue.[4] This can be advantageous in reducing off-target effects associated with high basicity and improving cell permeability. |

| cLogP | ~0.5 - 1.5 | The polar oxetane ring helps to maintain a lower lipophilicity, which can lead to improved aqueous solubility and reduced metabolic liabilities. |

| Topological Polar Surface Area (TPSA) | ~61.5 Ų | A moderate TPSA suggests good potential for oral bioavailability. |

| ¹H NMR (Predicted) | Signals for the Boc group (~1.4 ppm), the oxetane ring protons (diastereotopic, ~4.0-4.8 ppm), and the methylene protons adjacent to the carbamate (~3.0-3.5 ppm). | |

| ¹³C NMR (Predicted) | Signals for the Boc group (C(CH₃)₃ at ~28 ppm, C=O at ~156 ppm), the quaternary carbon of the oxetane at a downfield shift, and the other carbons of the oxetane and the methylene group. |

Applications in Drug Development: A Versatile Scaffold for Constrained Analogs

The primary utility of this compound lies in its role as a mono-protected diamine. The Boc-protected amine allows for selective functionalization of the free primary amine, followed by deprotection to reveal the second amine for further elaboration. This sequential reactivity is invaluable in multi-step syntheses.

Caption: General workflow for the application of the building block.

Case Study: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

A patent from Incyte Corporation (US-11866426-B2) for benzothiazole compounds as HPK1 inhibitors provides a concrete example of the application of this building block.[5] HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy.

In the synthesis of one of the exemplified compounds, the free amine of this compound is coupled with a carboxylic acid intermediate. The Boc group is subsequently removed to allow for further functionalization of the newly revealed primary amine. This strategic use of the building block introduces a constrained diamine linker that can orient key pharmacophoric groups for optimal interaction with the HPK1 active site.

Protocol: Boc Deprotection

The removal of the Boc protecting group is a critical step in utilizing this building block. Acidic conditions are typically employed for this transformation.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

-

Dissolve the Boc-protected substrate (1.0 eq) in DCM.

-

Add TFA (5-10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting TFA salt can often be used directly in the next step or neutralized with a mild base.

Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

-

Dissolve the Boc-protected substrate (1.0 eq) in 1,4-dioxane.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

-

Stir the reaction at room temperature for 2-6 hours.

-

The resulting hydrochloride salt often precipitates from the solution and can be collected by filtration.

Conclusion: A Privileged Building Block for Next-Generation Therapeutics

This compound stands as a testament to the power of rational molecular design in modern drug discovery. Its unique combination of a conformationally constrained oxetane core and a versatile mono-protected diamine functionality provides medicinal chemists with a powerful tool to address key challenges in lead optimization. The ability to fine-tune basicity, enhance aqueous solubility, and pre-organize pharmacophores for target binding underscores its value. As the demand for novel, differentiated drug candidates continues to grow, the strategic incorporation of such sophisticated building blocks will undoubtedly play an increasingly vital role in the development of the next generation of therapeutics.

References

- Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Lukin, O. (2021). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. Life Chemicals.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in medicinal chemistry.

- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuki, A. (2012). Application of the oxetane motif in the design of a new series of potent and selective γ-secretase inhibitors. Journal of medicinal chemistry, 55(7), 3414-3424.

- Scott, J. S., Williams, G., & de la Torre, D. (2017). The oxetane motif in medicinal chemistry. Journal of medicinal chemistry, 60(16), 6839-6853.

- Hummel, J., Vechorkin, O., Sokolsky, A., Ye, Q., & Liu, K. (2024). U.S. Patent No. 11,866,426. U.S. Patent and Trademark Office.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole compounds and uses thereof - Patent US-11866426-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of the Oxetane Moiety in Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate: A Technical Guide for Drug Discovery Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone of modern medicinal chemistry. Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide delves into the specific role of the oxetane moiety within "Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate," a building block increasingly utilized in drug discovery. We will explore how this seemingly simple heterocycle imparts significant advantages in drug design, including enhanced aqueous solubility, improved metabolic stability, and fine-tuned basicity of adjacent functional groups. Through a detailed analysis of its bioisosteric properties and impact on molecular conformation, this paper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic value of incorporating this oxetane-containing scaffold into novel therapeutic agents.

Introduction: The Rise of the Oxetane in Medicinal Chemistry

The pursuit of drug candidates with optimal "drug-like" properties is a central challenge in pharmaceutical research. Historically, medicinal chemists have relied on a well-established toolbox of functional groups to optimize lead compounds. However, the increasing complexity of biological targets necessitates the exploration of novel chemical space.[1] The oxetane ring has gained significant traction in recent years as a valuable addition to this toolbox.[2][3] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functionalities.[2][3]

Unlike its unsaturated and unstable counterpart, 2H-oxete, the saturated oxetane ring is a robust and synthetically accessible scaffold.[2] Its utility is highlighted by its presence in approved drugs and numerous clinical candidates, validating its role in creating successful therapeutics.[2][3] This guide will focus on the specific contributions of the 3-amino-3-methyloxetane core, as protected in "this compound," to the overall molecular profile of a drug candidate.

The Multifaceted Role of the Oxetane Moiety

The strategic incorporation of the oxetane ring in "this compound" offers a confluence of benefits that address several key challenges in drug development. These advantages stem from its inherent structural and electronic properties.

A Superior Bioisostere: Beyond the Classics

A primary application of the oxetane ring is as a bioisostere for more common, and often problematic, functional groups.[2] Bioisosterism, the strategy of replacing one functional group with another to improve a molecule's properties while maintaining its biological activity, is a cornerstone of medicinal chemistry.

-

gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the lipophilic gem-dimethyl group.[2][4] While both occupy a similar steric volume, the oxetane introduces polarity, which can significantly enhance aqueous solubility and block metabolically labile C-H bonds.[2] This is a critical advantage for improving the oral bioavailability of drug candidates.[2]

-

Carbonyl Group Replacement: The oxetane can also act as a bioisostere for the carbonyl group.[1][5] It maintains a comparable dipole moment and hydrogen-bonding ability but is generally more resistant to metabolic degradation.[6][7] This can be particularly useful in overcoming metabolic liabilities associated with ketones and amides.[5][8]

-

Morpholine Analogue: Spirocyclic oxetanes have shown promise as metabolically robust analogues of morpholine, a common solubilizing group in drug discovery.[9]

The following diagram illustrates the bioisosteric relationships of the oxetane moiety.

Caption: Bioisosteric replacements enabled by the oxetane moiety.

Enhancing Physicochemical Properties: A Quantitative Look

The introduction of an oxetane ring can profoundly and predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

-

Aqueous Solubility: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[2][10][11] This dramatic improvement is a key driver for its widespread adoption.

-

Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts.[2] This reduction in LogD can be beneficial for reducing off-target toxicity and improving overall drug-like properties.[2]

-

Basicity (pKa) Modulation: The strong electron-withdrawing nature of the oxetane's oxygen atom significantly reduces the basicity of adjacent amines.[2] An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[2] This is a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[2]

The table below summarizes the quantitative impact of oxetane incorporation on key physicochemical properties, based on matched molecular pair analyses.

| Property | Change upon Oxetane Incorporation | Reference |

| Aqueous Solubility | Increase by 4x to >4000x | [2][10][11] |

| Lipophilicity (LogD) | Reduction | [2] |

| Amine pKa (α-position) | Decrease by ~2.7 units | [2] |

| Amine pKa (β-position) | Decrease by ~1.9 units | [1] |

| Amine pKa (γ-position) | Decrease by ~0.7 units | [1] |

Improving Metabolic Stability: A Shield Against Metabolism

The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[2][12] By replacing metabolically vulnerable groups, the oxetane moiety can significantly prolong the half-life of a drug candidate.[12] Furthermore, its incorporation can redirect metabolism away from cytochrome P450 (CYP450) pathways towards hydrolysis by microsomal epoxide hydrolase (mEH).[13] This can reduce the risk of drug-drug interactions, a major concern in clinical development.[13]

The following diagram illustrates how the oxetane can alter metabolic pathways.

Caption: Redirection of metabolic pathways by the oxetane moiety.

Conformational Rigidity and Three-Dimensionality

The oxetane ring imparts a degree of conformational rigidity to a molecule. This can be advantageous in locking the molecule into a bioactive conformation, potentially increasing its potency and selectivity for its biological target. The inherent three-dimensionality of the sp³-rich oxetane ring also allows for the exploration of new chemical space, moving away from the "flat" molecules that can be prone to off-target effects.[1]

Synthetic Strategies for Incorporating the 3-Aminooxetane Moiety

The growing interest in oxetane-containing compounds has spurred the development of efficient synthetic routes. "this compound" is a readily available building block that can be incorporated into target molecules through various synthetic transformations.

General Synthetic Protocol: Synthesis of a Generic Oxetane-Containing Amide

The following protocol outlines a general method for coupling "this compound" with a carboxylic acid to form an amide bond, a common linkage in many drug molecules.

Step 1: Deprotection of the Primary Amine

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

-

Add an acid, typically TFA or hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.

-

Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step.

Step 2: Amide Coupling

-

Dissolve the carboxylic acid starting material in an aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.

-

Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), and a base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

-

Add the deprotected 3-amino-3-(aminomethyl)oxetane salt to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired oxetane-containing amide.

The following workflow diagram illustrates this synthetic process.

Caption: General synthetic workflow for amide bond formation.

Conclusion: A Strategic Asset in Drug Discovery

The oxetane moiety in "this compound" is far more than a simple cyclic ether. It is a strategically valuable component that can be leveraged to overcome many of the hurdles encountered in modern drug discovery. Its ability to enhance solubility, improve metabolic stability, modulate basicity, and introduce favorable conformational constraints makes it a powerful tool for optimizing lead compounds into viable drug candidates. As our understanding of the nuanced effects of this unique scaffold continues to grow, we can expect to see the 3-aminooxetane motif play an increasingly prominent role in the development of the next generation of therapeutics.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847-1867. Available from: [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. Available from: [Link]

-

Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 57(14), 5845-5859*. Available from: [Link]

-

Toselli, F., et al. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Drug Metabolism Letters, 13(1), 3-12. Available from: [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847-1867*. Available from: [Link]

-

Rojas, J. J., Bull, J. A., & Mousseau, J. J. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12469. Available from: [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. Available from: [Link]

-

Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(10), 1073-1078. Available from: [Link]

-

Li, Z., et al. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Organic Letters, 26(26), 5482-5487. Available from: [Link]

-

Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2045-2052. Available from: [Link]

-

Jadhav, A. M., & Shaikh, A. C. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 15(14), 1269-1290. Available from: [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231*. Available from: [Link]

-

ResearchGate. (n.d.). Oxetanes in naturally occurring bioactive molecules. Available from: [Link]

-

ResearchGate. (n.d.). 10Helical conformations in oxetane β-amino acid hexamers. Available from: [Link]

-

MDPI. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 28(15), 5786. Available from: [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

-

ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]

-

Lai, Z., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(37), 9945-9949. Available from: [Link]

-

National Institutes of Health. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(16), 4983. Available from: [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxetanes - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

The Oxetane Moiety as a Bioisosteric Chameleon: An In-depth Technical Guide to the Properties of Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

Foreword: The Evolving Landscape of Bioisosterism in Drug Discovery

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly turning to bioisosteric replacements to overcome the limitations of established molecular scaffolds. Bioisosterism, the strategic substitution of a functional group with another that retains similar steric and electronic characteristics, is a cornerstone of modern drug design.[1] This guide delves into the burgeoning role of the oxetane ring as a versatile bioisostere, with a specific focus on the nuanced properties of Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate. This molecule, bearing a 3-amino-3-substituted oxetane core, serves as an exemplary case study for understanding how this unique scaffold can modulate key drug-like properties. For researchers, scientists, and drug development professionals, a comprehensive grasp of the bioisosteric potential of such building blocks is paramount for the rational design of next-generation therapeutics.

The Rise of the Oxetane Ring: A Modern Bioisostere

The four-membered oxetane ring has emerged from relative obscurity to become a valuable tool in the medicinal chemist's arsenal.[2] Initially explored as a surrogate for the gem-dimethyl group, the oxetane moiety offers a unique combination of properties that can favorably impact a molecule's disposition in the body.[3] Its inherent polarity, conferred by the ether oxygen, can enhance aqueous solubility and reduce lipophilicity, while its rigid, three-dimensional structure can improve metabolic stability and provide novel vectors for exploring chemical space.[4][5]

The oxetane core is particularly attractive as a bioisostere for carbonyl groups due to the ability of the oxygen atom to act as a hydrogen bond acceptor, mimicking the functionality of a ketone or amide.[2] This guide will explore the specific context of the 3-amino-3-substituted oxetane as a potential bioisostere for functionalities such as amides, highlighting both the similarities and the critical differences that can be exploited in drug design.

Deconstructing this compound: A Physicochemical Profile

This compound (CAS No. 1379322-06-1) is a bifunctional molecule featuring a central 3-amino-3-(aminomethyl)oxetane core. The primary amine is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to allow for selective functionalization of the other primary amine.

To fully appreciate the bioisosteric potential of this scaffold, it is essential to dissect its anticipated physicochemical properties in the context of its potential isosteres, such as a corresponding diamine or a benzamide fragment.

Physicochemical Property Comparison: 3-Amino-Oxetanes vs. Traditional Moieties

While specific experimental data for this compound is not extensively published, we can draw valuable insights from studies on analogous 3-aryl-3-amino-oxetanes, which have been compared to their benzamide counterparts.

| Property | 3-Aryl-3-Amino-Oxetane | Benzamide | Rationale for Bioisosteric Advantage/Disadvantage |

| Solubility | Generally higher | Generally lower | The polar oxetane ring enhances interactions with water, improving aqueous solubility.[4][5] |

| Lipophilicity (LogD) | Comparable to slightly lower | Comparable | The replacement of a carbonyl with an oxetane can lead to a modest decrease in lipophilicity.[6] |

| Metabolic Stability | Generally high | Variable, can be susceptible to hydrolysis | The oxetane ring is often more resistant to metabolic degradation compared to amides.[2] |

| pKa of Proximal Amine | Lowered | Not applicable | The electron-withdrawing nature of the oxetane oxygen reduces the basicity of adjacent amines. |

| Three-Dimensionality | High | Planar | The puckered oxetane ring introduces a distinct 3D vector, which can be advantageous for fitting into protein binding pockets.[4][5] |

The Strategic Advantage in Drug Design: Causality Behind the Properties

The data presented above highlights a compelling case for the use of the 3-amino-3-substituted oxetane scaffold. The improved solubility is a direct consequence of the polar nature of the ether oxygen within the strained four-membered ring. This can be a critical advantage in developing orally bioavailable drugs, where poor solubility is a common hurdle.

The enhanced metabolic stability is attributed to the robustness of the oxetane ring to enzymatic degradation, particularly in comparison to the hydrolytically labile amide bond.[2] This can lead to a longer half-life in vivo and a more predictable pharmacokinetic profile.

Perhaps the most intriguing aspect is the increased three-dimensionality. While amides are largely planar, the oxetane ring adopts a puckered conformation, presenting substituents in well-defined spatial orientations.[4][5] This allows for a more nuanced exploration of the target's binding site, potentially leading to improved potency and selectivity. The following diagram illustrates the conformational difference between a planar amide and a 3D amino-oxetane.

Caption: Conformational comparison of planar amide and 3D amino-oxetane.

Synthesis and Experimental Evaluation: A Practical Guide

A robust understanding of a molecule's properties is incomplete without a clear path to its synthesis and experimental validation. This section provides a plausible synthetic route for this compound based on established methodologies, along with detailed protocols for key bioisosteric assessment assays.

Proposed Synthesis of this compound

The synthesis of the target molecule can be envisioned through a multi-step process, leveraging commercially available starting materials. A plausible route is outlined in a patent for related intermediates.[7] The key steps involve the formation of the oxetane ring, followed by functional group manipulations to introduce the two amino groups, and subsequent selective protection.

The following diagram illustrates a potential synthetic workflow.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols for Bioisosteric Characterization

This assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, providing a valuable prediction of its potential for oral absorption.

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP)

-

96-well acceptor plates

-

Lecithin in dodecane solution (e.g., 10 mg/mL)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

UV-Vis plate reader or LC-MS/MS system

Procedure:

-

Membrane Coating: Apply 5 µL of the lecithin/dodecane solution to each well of the filter plate and allow the solvent to evaporate.

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

-

Donor Plate Preparation: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM). Add 150 µL of this solution to the wells of the coated filter plate.

-

Incubation: Carefully place the filter plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

-

Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

-

Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation: Pe = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]A / [Drug]D, equilibrium)

This in vitro assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Positive control compound (a compound with known metabolic instability)

-

Acetonitrile with an internal standard for quenching the reaction

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the test compound to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the test compound is typically in the low micromolar range.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can then be calculated as 0.693/k.

Conclusion and Future Perspectives

This compound and its derivatives represent a compelling class of building blocks for modern drug discovery. The 3-amino-3-substituted oxetane core offers a unique constellation of physicochemical properties that can be strategically employed to overcome common challenges in lead optimization, including poor solubility and metabolic instability. The inherent three-dimensionality of the oxetane scaffold provides a distinct advantage over more traditional, planar bioisosteres, opening up new avenues for enhancing target affinity and selectivity.